molecular formula C11H21NO3 B1376483 Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate CAS No. 362704-65-2

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Cat. No. B1376483
CAS RN: 362704-65-2
M. Wt: 215.29 g/mol
InChI Key: MHIXYMAYESKVIK-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the CAS Number: 362704-65-2 . It has a molecular weight of 215.29 . The IUPAC name for this compound is tert-butyl 5-hydroxy-2-methyl-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate is an important intermediate in various chemical syntheses. For example, it has been used in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, where the vinylfluoro group acts as an acetonyl cation equivalent under acidic conditions, leading to pipecolic acid derivatives utilized in further chemical reactions (Purkayastha et al., 2010). It also serves as a crucial intermediate in the synthesis of novel protein tyrosine kinase inhibitors, demonstrating its significant role in the development of therapeutic agents (Chen Xin-zhi, 2011).

Chemical Syntheses and Characterization

The compound has been part of various chemical syntheses and characterizations. For instance, its derivatives have been synthesized and analyzed using different spectroscopic methods. X-ray crystallographic analysis and DFT studies were conducted to understand its molecular and crystal structure, revealing its significance in the field of crystallography and molecular chemistry (Çolak et al., 2021). It's also been used in the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for biologically active compounds, showcasing its versatility in the field of medicinal chemistry (Bingbing Zhao et al., 2017).

Applications in Medicinal Chemistry

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate has been employed in the synthesis of important pharmacological agents. For example, it was used in the stereoselective synthesis of Tofacitinib, a specific inhibitor for Janus tyrosine kinase (JAK3), indicating its role in developing targeted therapies (Marican et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXYMAYESKVIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate

CAS RN

362704-65-2
Record name tert-butyl 5-hydroxy-2-methylpiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.50 g (9.28 mmol) of 6-Hydroxymethyl-pyridin-3-ol hydrochlorid was hydrogenated under the conditions described in intermediate 63B. The crude product was dissolved in 5 ml DMF, 5.60 ml (32.00 mmol) of Hunig's base and 3.56 g (16.00 mmol) of BOC2O were added and the yellow solution was stirred 18 h at RT. Evaporation, extraction (AcOEt/water/brine) and chromatography (silica gel, AcOEt/MeOH) gave 0.35 g (15%) (rac)-5-hydroxy-2-methyl-piperidine-1-carboxylic acid tert-butyl ester; MS: 216.4 (MH+)
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 63B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.56 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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